Flavin adenine dinucleotide

描述

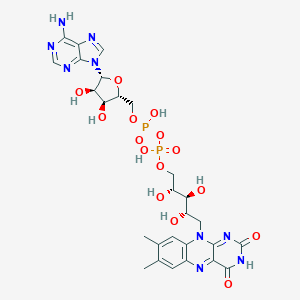

黄素腺嘌呤二核苷酸是一种与多种蛋白质相关的氧化还原活性辅酶,参与代谢中多种酶促反应。它是核黄素(维生素 B2)的衍生物,在生物氧化还原反应中起着至关重要的作用。 黄素腺嘌呤二核苷酸可以存在于多种氧化还原状态,包括完全氧化的醌式形式、半醌式形式和完全还原的氢醌式形式 .

准备方法

合成路线和反应条件: 黄素腺嘌呤二核苷酸可以通过一系列磷酸化和腺苷酸化反应,从核黄素酶促合成。 参与的关键酶是核黄素激酶,它将核黄素转化为黄素单核苷酸,以及黄素单核苷酸腺苷酰基转移酶,它将黄素单核苷酸转化为黄素腺嘌呤二核苷酸 .

工业生产方法: 黄素腺嘌呤二核苷酸的工业生产通常采用微生物发酵工艺,使用过表达必要酶的基因工程细菌或酵母菌株。 这些微生物在生物反应器中在受控条件下培养,以优化黄素腺嘌呤二核苷酸的产量 .

化学反应分析

反应类型: 黄素腺嘌呤二核苷酸经历各种类型的反应,主要是氧化和还原。它可以接受或捐赠电子和质子,在不同的氧化还原状态之间转换。完全氧化的形式(醌式)可以接受两个电子和两个质子,变成完全还原的形式(氢醌式)。 半醌式可以通过醌式还原或氢醌式氧化形成 .

常用试剂和条件: 涉及黄素腺嘌呤二核苷酸反应中常用的试剂包括分子氧、过氧化氢以及各种有机和无机底物。 反应通常在生理条件下进行,例如中性 pH 和适度温度 .

主要产物: 由涉及黄素腺嘌呤二核苷酸反应形成的主要产物取决于特定的酶促环境。 例如,在电子传递链中,黄素腺嘌呤二核苷酸参与通过氧化磷酸化产生三磷酸腺苷 .

科学研究应用

Biochemical Applications

FAD acts as a cofactor for various enzymes, facilitating essential biochemical reactions.

Metabolic Pathways

FAD is integral to several metabolic pathways:

- Electron Transport Chain : FAD is a key component of the electron transport chain, participating in oxidative phosphorylation.

- Fatty Acid Oxidation : It plays a role in the beta-oxidation of fatty acids, aiding in energy production.

- Amino Acid Metabolism : FAD-dependent enzymes are involved in the catabolism of amino acids.

| Pathway | Role of FAD |

|---|---|

| Electron Transport | Acts as an electron carrier |

| Fatty Acid Oxidation | Catalyzes the oxidation of fatty acids |

| Amino Acid Catabolism | Facilitates reactions involving amino acids |

Enzymatic Reactions

FAD is utilized by various flavoproteins that catalyze redox reactions:

- D-amino acid oxidase

- L-amino acid oxidase

- Succinate dehydrogenase

These enzymes are vital for metabolic regulation and energy production.

Medical Applications

FAD has therapeutic uses, particularly in treating conditions linked to vitamin B2 deficiency.

Clinical Uses

FAD is used in ophthalmology to treat diseases resulting from riboflavin deficiency, such as keratitis and blepharitis. In Japan, it is marketed under the name Adeflavin for these indications .

Drug Development

Recent studies have explored FAD's potential in drug discovery:

- Targeting Cancer : Research utilizing TCMBank has identified FAD as a lead compound targeting PGK1 for colorectal cancer treatment. The integration of artificial intelligence in drug discovery has accelerated the identification of effective treatments .

Analytical Chemistry

FAD's intrinsic fluorescence properties make it valuable in analytical applications.

Fluorescence Analysis

The fluorescence of FAD can be used to monitor metabolic changes and enzyme activity:

- Energy Metabolism Studies : Monitoring FAD fluorescence provides insights into mitochondrial redox potential changes during cellular respiration .

- Biosensors : FAD-containing enzymes, such as glucose oxidase (GOx), are employed in biosensors for glucose detection, where FAD facilitates the oxidation of glucose to glucono-1,5-lactone .

Nanotechnology Applications

FAD has been encapsulated in nanocarriers for targeted drug delivery systems.

Nanomedicine

Recent studies have demonstrated the encapsulation of FAD within polymeric gold nanoparticles (PEG-AuNPs) for enhanced delivery and efficacy in cancer therapy . This approach aims to improve the bioavailability and therapeutic effects of flavoproteins involved in cellular metabolism.

Case Study 1: Drug Discovery using TCMBank

Researchers utilized TCMBank's extensive database to identify potential interactions between herbal compounds and FAD, leading to promising candidates for colorectal cancer treatment. The study employed machine learning models to predict drug-target affinities based on molecular structures .

Case Study 2: Glucose Biosensing with GOx

A study on glucose biosensors highlighted the role of FAD in GOx-mediated glucose oxidation. The sensor demonstrated high stability and reliability for real-time glucose monitoring in human serum samples .

作用机制

黄素腺嘌呤二核苷酸通过作为各种黄素蛋白的辅酶发挥其作用。它通过在氧化和还原形式之间循环参与氧化还原反应。黄素腺嘌呤二核苷酸的分子靶点包括琥珀酸脱氢酶、α-酮戊二酸脱氢酶和丙酮酸脱氢酶等酶。 这些酶参与关键的代谢途径,包括柠檬酸循环和电子传递链 .

类似化合物:

黄素单核苷酸: 作为核黄素的另一种衍生物,黄素单核苷酸也是一种氧化还原活性辅酶,但缺少黄素腺嘌呤二核苷酸中存在的腺嘌呤部分。

烟酰胺腺嘌呤二核苷酸: 这种辅酶参与氧化还原反应,但含有烟酰胺而不是黄素。

烟酰胺腺嘌呤二核苷酸磷酸: 与烟酰胺腺嘌呤二核苷酸类似,但有一个额外的磷酸基团,它参与合成代谢反应。

独特性: 黄素腺嘌呤二核苷酸在其参与单电子和双电子传递过程的能力方面是独一无二的,使其成为各种生化途径中通用的辅酶。 它在桥接双电子和单电子过程之间的作用对于维持细胞氧化还原平衡至关重要 .

相似化合物的比较

Flavin mononucleotide: Another derivative of riboflavin, flavin mononucleotide is also a redox-active coenzyme but lacks the adenine moiety present in flavin adenine dinucleotide.

Nicotinamide adenine dinucleotide: This coenzyme is involved in redox reactions but contains nicotinamide instead of flavin.

Nicotinamide adenine dinucleotide phosphate: Similar to nicotinamide adenine dinucleotide but with an additional phosphate group, it is involved in anabolic reactions.

Uniqueness: this compound is unique in its ability to participate in both one-electron and two-electron transfer processes, making it a versatile coenzyme in various biochemical pathways. Its role in bridging the gap between two-electron and one-electron processes is critical for maintaining cellular redox balance .

属性

IUPAC Name |

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWQXMAJTJZDQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N9O15P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859284 | |

| Record name | CERAPP_13213 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146-14-5 | |

| Record name | flavitan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。